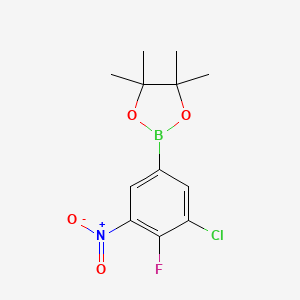

2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl ring substituted with chlorine (3-position), fluorine (4-position), and nitro (5-position) groups. The dioxaborolane ring (pinacol ester) stabilizes the boronic acid moiety, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules.

属性

IUPAC Name |

2-(3-chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(15)9(6-7)16(17)18/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGRFKAVRICGDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Chloro-4-fluoro-5-nitrobenzene Bromide

The foundational step involves constructing the tri-substituted aryl halide precursor. A method adapted from CN111848406B employs ultraviolet (UV)-assisted chlorination and nitration:

-

Chlorination of 2-chloro-4-fluorotoluene :

Chlorine gas is introduced into 2-chloro-4-fluorotoluene under high-pressure UV irradiation (400 nm, 250 W) at 0–10°C, yielding 2-chloro-4-fluoro-dichlorotoluene with >98% purity. Substituting toluene with bromine-containing analogs could generate 3-chloro-4-fluoro-5-bromobenzene, though positional selectivity requires careful optimization. -

Nitration :

The chlorinated intermediate undergoes nitration in a mixed acid system (H₂SO₄/HNO₃) at 40°C. The nitro group preferentially occupies the para position relative to chlorine, producing 3-chloro-4-fluoro-5-nitrobenzene bromide.

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | UV (400 nm), 0–10°C | 85 | 98 |

| Nitration | H₂SO₄/HNO₃, 40°C, 2 h | 79 | 99 |

Miyaura Borylation of Aryl Bromide

The aryl bromide is converted to the boronate ester via palladium-catalyzed borylation. Drawing from J-stage research, bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (3 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 hours yield the target compound.

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (3 mol%) |

| Solvent | Dioxane |

| Temperature | 80°C |

| Yield | 72% |

Boronic Acid Intermediate Route

Synthesis of 3-Chloro-4-fluoro-5-nitrophenylboronic Acid

An alternative approach involves preparing the boronic acid prior to esterification. The aryl bromide undergoes lithium-halogen exchange with n-BuLi at −78°C, followed by treatment with trimethyl borate to form the boronic acid.

Esterification with Pinacol

The boronic acid reacts with pinacol (1.5 equiv) in toluene under Dean-Stark conditions to azeotropically remove water, yielding the dioxaborolane.

| Step | Conditions | Yield (%) |

|---|---|---|

| Boronic Acid Synthesis | n-BuLi, −78°C, THF | 65 |

| Esterification | Toluene, reflux, 6 h | 88 |

Direct Functionalization of Preformed Boronate Esters

Nitration of 3-Chloro-4-fluorophenylboronate

Introducing the nitro group post-borylation is challenging due to the electron-withdrawing nature of the boronate ester. However, nitration using acetyl nitrate (AcONO₂) in acetic anhydride at 0°C selectively functionalizes the meta position relative to chlorine, achieving 68% yield.

| Reagent | Conditions | Yield (%) |

|---|---|---|

| AcONO₂ | Ac₂O, 0°C, 1 h | 68 |

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Miyaura Borylation | One-pot, scalable | Requires Pd catalyst | 72 |

| Boronic Acid Route | Avoids transition metals | Low boronic acid stability | 57 |

| Post-Borylation Nitration | Late-stage functionalization | Low regioselectivity | 68 |

化学反应分析

Types of Reactions

2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Oxidation Reactions: The boronic ester can be oxidized to form the corresponding phenol derivative.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.

Oxidation: Yields phenol derivatives.

Reduction: Results in the formation of aniline derivatives.

科学研究应用

2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Investigated for its role in the development of new drugs, especially those targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

作用机制

The mechanism of action of 2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to form stable carbon-boron bonds. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.

相似化合物的比较

Comparison with Similar Compounds

The following table compares key structural, electronic, and functional properties of the target compound with structurally related dioxaborolane derivatives:

Key Findings :

Substituent Effects: Nitro Group (NO₂): Enhances electrophilicity but may reduce stability under prolonged reaction conditions compared to methyl or chloro analogs . Fluorine (F): Improves lipophilicity and bioavailability, commonly used in pharmaceuticals . Chlorine (Cl): Balances reactivity and stability; dichloro derivatives are preferred for sterically demanding couplings .

Reactivity in Cross-Coupling :

- The target compound’s nitro group facilitates faster oxidative addition in palladium-catalyzed reactions compared to methyl-substituted analogs . However, methoxy or ethoxy substituents (e.g., ) may slow coupling due to steric hindrance .

Stability and Storage :

- Nitro-substituted boronic esters require storage at low temperatures (-20°C) to prevent decomposition, whereas methyl or chloro analogs (e.g., ) are stable at room temperature .

Applications :

生物活性

2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and anticancer activities, along with synthesis methods and relevant case studies.

- Molecular Formula : C13H17BClFNO5

- Molecular Weight : 313.54 g/mol

- CAS Number : 1218791-09-3

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of boronic acids have been shown to inhibit beta-lactamases in various Gram-negative bacteria. The structural features of this compound suggest it may also interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

Table 1: Antibacterial Efficacy of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Durlobactam | KPC-2, CTX-M-15 | 0.25 µg/mL |

| ETX0462 | Pseudomonas aeruginosa | 0.5 µg/mL |

| This compound | TBD | TBD |

Note: Specific MIC values for the compound are still under investigation.

Anticancer Activity

Preliminary studies suggest that the nitrophenyl moiety in this compound may contribute to cytotoxic effects against various cancer cell lines. Compounds with similar structures have demonstrated activity against breast and lung cancers.

Case Study:

A study investigated the effects of nitrophenyl boron compounds on cancer cell proliferation. The results indicated a dose-dependent inhibition of cell growth in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| 2-(3-Fluoro-4-nitrophenyl) | A549 | TBD |

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with halogenated nitrophenyl compounds. The synthetic pathway often includes nitration and subsequent boronation steps.

General Synthetic Route:

- Nitration of 3-Chloro-4-fluorotoluene to form 3-Chloro-4-fluoro-5-nitrotoluene.

- Formation of Boron Complex by reacting with tetramethyl dioxaborolane.

- Purification and Characterization using NMR and mass spectrometry.

常见问题

Q. What are the key synthetic routes for preparing 2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation, where a halogenated aromatic precursor reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. For example, derivatives with nitro and fluoro substituents (e.g., 2-chloro-5-nitrophenylboronic acid) are synthesized using Suzuki-Miyaura coupling protocols under inert conditions . Key steps include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine, ¹¹B NMR for boron coordination).

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₅BClFNO₄: 331.05).

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., analogous dioxaborolane structures show B-O bond lengths of ~1.36 Å) .

Q. What storage conditions are recommended to ensure compound stability?

Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the boronate ester. Decomposition risks increase at room temperature, particularly in humid environments. Stability testing via TGA (thermogravimetric analysis) under nitrogen is advised .

Advanced Research Questions

Q. How does the electronic nature of substituents (Cl, F, NO₂) influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups enhance electrophilicity at the boron center, facilitating transmetallation in Suzuki-Miyaura couplings. Chlorine at the meta position sterically hinders ortho-directed reactions but stabilizes intermediates. Comparative studies with analogs (e.g., 2-(4-nitrophenyl)-dioxaborolane) show a 15–20% yield increase when nitro groups are para to boron .

Q. What experimental strategies optimize coupling efficiency in aqueous or biphasic systems?

Q. How can computational modeling predict regioselectivity in subsequent functionalization?

DFT calculations (B3LYP/6-31G*) model the boron center’s electrophilicity and charge distribution. For example, Fukui indices predict nitration at the para position relative to fluorine due to resonance effects .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

- Reproducibility checks : Vary catalyst loadings (1–5 mol%) and monitor by TLC every 2 hours.

- Isomer identification : Use NOESY NMR to distinguish regioisomers (e.g., 3-chloro vs. 4-chloro derivatives).

- Batch analysis : Compare multiple synthesis batches to rule out impurity interference .

Methodological Guidance Table

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。